Product packaging for Benzyl(2-fluoroethyl)amine hydrochloride(Cat. No.:CAS No. 1375550-48-3)

Benzyl(2-fluoroethyl)amine hydrochloride

Cat. No.: B15296805
CAS No.: 1375550-48-3
M. Wt: 189.66 g/mol
InChI Key: JOHWTUZEPIHCGU-UHFFFAOYSA-N
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Description

Benzyl(2-fluoroethyl)amine hydrochloride (CAS: Not explicitly provided; CID: 20164284) is a fluorinated amine derivative with the molecular formula C₉H₁₂ClFN (calculated as free base: C₉H₁₂FN). Its structural features include a benzyl group linked to a 2-fluoroethylamine moiety via a methylene bridge. Key properties include:

  • SMILES: C1=CC=C(C=C1)CNCCF
  • InChIKey: QEDZNQOBLQGNBX-UHFFFAOYSA-N

No direct literature data on biological activity or synthetic applications are available, suggesting this compound may be a novel intermediate or a subject of ongoing research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClFN B15296805 Benzyl(2-fluoroethyl)amine hydrochloride CAS No. 1375550-48-3

Properties

CAS No.

1375550-48-3

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

N-benzyl-2-fluoroethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H

InChI Key

JOHWTUZEPIHCGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCF.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-fluoroethyl)amine hydrochloride typically involves the reaction of benzylamine with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of 2-fluoroethyl chloride, resulting in the formation of Benzyl(2-fluoroethyl)amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure can further optimize the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound can undergo oxidation to form N-oxides or other derivatives. This reactivity is attributed to the amine group, which is susceptible to oxidation under appropriate conditions (e.g., peracetic acid or hydrogen peroxide).

Reduction Reactions

Reduction reactions may alter the amine group or the fluoroethyl moiety. For example:

  • Reduction of N-oxides : Reversion to the parent amine.

  • Alkyl chain modification : Potential cleavage or hydrogenation of the fluoroethyl group under specific conditions (e.g., LiAlH4).

Nucleophilic Substitution

The fluoroethyl group participates in nucleophilic substitution reactions (S_N1/S_N2 pathways). For instance, in fluorination reactions, the fluorine atom can act as a leaving group under certain conditions .

Alkylation and Cross-Coupling

The amine group can serve as a nucleophile in alkylation or cross-coupling reactions. For example:

  • Acylation : Reaction with acyl chlorides to form amides.

  • Metal-catalyzed couplings : Potential applications in forming complex organic molecules.

Comparative Analysis

Benzyl(2-fluoroethyl)amine hydrochloride’s reactivity differs from related compounds due to its fluoroethyl substituent.

CompoundKey FeatureReactivity Profile
Benzyl(2-fluoroethyl)amineFluoroethyl groupEnhanced nucleophilicity, fluorine substitution
Benzyl(2-chloroethyl)amineChloroethyl groupLower reactivity due to weaker C–Cl bond
Benzyl(2-bromoethyl)amineBromoethyl groupHigher reactivity in S_N2 reactions

Fluorine Substitution Pathways

Fluorine substitution in α-carbonyl benzyl derivatives involves S_N1 and S_N2 mechanisms , as observed in analogous systems . For example:

  • S_N1 pathway : Carbocation intermediates stabilized by electron-donating groups.

  • S_N2 pathway : Inversion of configuration, influenced by steric hindrance and solvent effects .

Stability and Alkylating Activity

The fluoroethyl group may exhibit alkylating activity under specific conditions, similar to benzyl chlorides . Substitution patterns (e.g., electron-withdrawing groups) can modulate stability and reactivity .

Key Research Findings

  • Biological Interactions : The compound’s fluoroethyl group enhances binding affinity to enzymes/receptors, influencing therapeutic potential.

  • Synthesis Optimization : Automated reactors or continuous flow systems improve efficiency in industrial settings.

  • Structural Influence : Fluorine’s electronegativity alters reaction kinetics and selectivity compared to chloro/bromo analogs .

Scientific Research Applications

Benzyl(2-fluoroethyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(2-fluoroethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues: Fluorinated Amines

4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride (AEBSF, CAS: 30827-99-7)
  • Molecular Formula: C₈H₁₀FNO₂S·HCl
  • Molecular Weight : 239.70 g/mol
  • Key Features : Contains a sulphonyl fluoride group instead of a fluoroethyl chain.
  • Hazards : Classified as a skin corrosive (Category 1B) and strong hydrogen fluoride (HF) release agent, requiring stringent safety protocols during handling .
  • Applications: Widely used as a serine protease inhibitor in biochemical research, contrasting with the unknown applications of benzyl(2-fluoroethyl)amine hydrochloride .
2-[(3-Ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide (D.1.10)
  • Structural Relevance: Shares the 2-fluoroethylamine group but incorporates a quinoline-based scaffold.

Benzylamine Derivatives with Halogen Substituents

(2-Bromophenyl)(phenyl)methylamine Hydrochloride (CAS: 2094572-46-8)
  • Molecular Formula : C₁₄H₁₅BrClN
  • Molecular Weight : 312.64 g/mol
  • Key Features : Bromine substitution on the aromatic ring introduces steric and electronic effects distinct from fluorine.
  • Properties : Higher molecular weight and halogen size may reduce solubility compared to the fluoroethyl analogue .
1-(2-Methylphenyl)ethanamine Hydrochloride (CAS: 35106-87-7)
  • Molecular Formula : C₉H₁₄ClN
  • Molecular Weight : 171.67 g/mol

Heterocyclic Amine Derivatives

[2-(1,3-Benzoxazol-2-yl)ethyl]amine Hydrochloride (CAS: 1332530-19-4)
  • Molecular Formula : C₉H₁₁ClN₂O
  • Molecular Weight : 198.65 g/mol
  • Key Features : A benzoxazole ring replaces the fluoroethyl group, introducing π-π stacking capabilities and altered electronic properties.
  • Applications : Benzoxazole derivatives are often explored in medicinal chemistry for antimicrobial or anticancer activity, suggesting divergent applications compared to fluorinated amines .
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine Dihydrochloride
  • Molecular Formula : C₁₀H₁₀Cl₂N₂S
  • Molecular Weight : 261.18 g/mol

Carboxylic Acid Derivatives

2-(Methylamino)-2-phenylacetic Acid Hydrochloride (CAS: 28544-42-5)
  • Molecular Formula: C₉H₁₂ClNO₂
  • Molecular Weight : 201.65 g/mol
  • Key Features : Carboxylic acid group introduces acidity (pKa ~2–3) absent in the neutral fluoroethylamine.
  • Applications : Used in chiral synthesis, highlighting functional group-driven divergence in utility .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted CCS ([M+H]⁺, Ų)
Benzyl(2-fluoroethyl)amine HCl C₉H₁₂ClFN 189.65 Fluoroethylamine, Benzyl 131.6
AEBSF C₈H₁₁ClFNO₂S 239.70 Sulphonyl fluoride N/A
[(2-Bromophenyl)(phenyl)methyl]amine HCl C₁₄H₁₅BrClN 312.64 Bromophenyl, Methylamine N/A
2-(Methylamino)-2-phenylacetic Acid HCl C₉H₁₂ClNO₂ 201.65 Carboxylic acid, Methylamine N/A

Table 2: Hazard and Stability Profiles

Compound Name Hazards Stability Considerations
Benzyl(2-fluoroethyl)amine HCl Potential HF release under hydrolysis Stable under recommended storage
AEBSF Skin corrosion, HF release Reacts with glass; store in argon
[2-(1,3-Benzoxazol-2-yl)ethyl]amine HCl No data Likely stable due to aromaticity

Research Implications and Gaps

  • Benzyl(2-fluoroethyl)amine HCl ’s collision cross-section data suggests utility in metabolomics, but its biological roles remain unexplored .
  • Safety protocols for HF-releasing compounds (e.g., AEBSF) should be extended to fluorinated ethylamine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzyl(2-fluoroethyl)amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution of a benzylamine derivative with 2-fluoroethyl bromide or iodide. Key parameters include:

  • Temperature : 40–60°C to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity of the fluoroethyl group .
  • Catalysts : Use of bases like K₂CO₃ to deprotonate the amine intermediate .
  • Hydrochloride salt formation : Post-synthesis treatment with HCl gas or aqueous HCl improves stability and solubility .
    • Data Analysis : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold recommended) .

Q. How is this compound characterized structurally and chemically?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in the ethyl group) .
  • Mass spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+ peak matching theoretical mass) .
  • Melting point analysis : Compare experimental values (e.g., 180–185°C) to literature to assess purity .
    • Solubility : Hydrochloride salt enhances aqueous solubility (>10 mg/mL in water), critical for in vitro assays .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

  • In vitro assays :

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM) .
  • Cell viability : MTT assays on cancer/primary cell lines to determine IC₅₀ values .
    • Data interpretation : Compare dose-response curves with positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can structural modifications of this compound improve target selectivity in receptor-binding studies?

  • Approach :

  • Substituent variation : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to modulate lipophilicity and H-bonding .
  • Fluorine positioning : Compare 2-fluoroethyl vs. 1-fluoroethyl analogs to assess steric effects on binding .
    • Data contradiction resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., buffer pH affecting ionization) .

Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

  • Methodology :

  • In vitro metabolism : Liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation hotspots .
  • Formulation optimization : Co-administration with CYP inhibitors (e.g., ketoconazole) to enhance plasma half-life .
    • Case study : Conflicting oral bioavailability (10–25% in rodents) may stem from interspecies differences in first-pass metabolism .

Q. How does the hydrochloride salt form influence crystallization behavior and polymorph stability?

  • Experimental design :

  • Polymorph screening : Solvent recrystallization (e.g., ethanol/water mixtures) followed by PXRD to identify stable forms .
  • Hygroscopicity testing : Dynamic vapor sorption (DVS) to assess moisture uptake under varying humidity .
    • Data table :
PolymorphMelting Point (°C)Hygroscopicity (%)
Form I1820.5
Form II1752.1

Q. What computational tools predict its interaction with novel biological targets (e.g., GPCRs or ion channels)?

  • In silico methods :

  • Molecular docking : AutoDock Vina to model binding poses against homology-built receptors .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
    • Validation : Cross-reference docking scores (e.g., ∆G < -7 kcal/mol) with experimental IC₅₀ data .

Methodological Notes

  • Spectral reference data : ¹⁹F NMR chemical shifts typically range from -210 to -220 ppm for the fluoroethyl group .
  • Synthetic yield optimization : Pilot-scale reactions show 70–80% yield under inert atmospheres (N₂/Ar) .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies, ensuring IACUC approval for animal models .

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